molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No. B090217
Key on ui cas rn: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-VURMDHGXSA-N
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Patent
US05663360

Procedure details

A process according to Claim 1, wherein said (R)-3,4-dimethoxy-amphetamine hydrodchloride of Formula (3) is prepared by condensing 3,4-dimethoxybenzaldehyde (10) with nitroethane (Henry's reaction) to form 3,4-dimethoxy-phenyl-2-nitro-propene (11), wherein said 3,4-dimethoxy-phenyl-2-nitro-propene is then reduced to 3,4-dimethoxy-phenyl-acetone (12) by means of a catalytic hydrogenation, wherein said 3,4-dimethoxy-phenyl-acetone (12) is then reacted with (R)-α-methyl-benzyl-amine (13) to form the corresponding chiral imine (14), wherein said chiral imine (14) is then diastereoselectively reduced to (R,R)-N-phenyl-ethyl-3,4-dimethoxy-amphetamine (15) hydrochloride intermediate by means of a catalytic hydrogenation with Raney nickel with the intermediate (15) being then debenzylated by a further hydrogenation, thus yielding (R)-3,4-dimethoxy-amphetamine hydrochloride, according to the following reaction scheme: ##STR25##
Name
(R)-3,4-dimethoxy-amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[C@@H](C)N.Cl.COC1C=C(C=CC=1OC)C[C@@H](C)N.[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:37]=[CH:38][C:39]=1[O:40][CH3:41])[CH:35]=O.[N+:42]([CH2:45][CH3:46])([O-:44])=[O:43]>>[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:35]=[C:45]([N+:42]([O-:44])=[O:43])[CH3:46])[CH:37]=[CH:38][C:39]=1[O:40][CH3:41] |f:1.2|

Inputs

Step One
Name
(R)-3,4-dimethoxy-amphetamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C[C@H](N)C)C=CC1OC
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C(C[C@H](N)C)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663360

Procedure details

A process according to Claim 1, wherein said (R)-3,4-dimethoxy-amphetamine hydrodchloride of Formula (3) is prepared by condensing 3,4-dimethoxybenzaldehyde (10) with nitroethane (Henry's reaction) to form 3,4-dimethoxy-phenyl-2-nitro-propene (11), wherein said 3,4-dimethoxy-phenyl-2-nitro-propene is then reduced to 3,4-dimethoxy-phenyl-acetone (12) by means of a catalytic hydrogenation, wherein said 3,4-dimethoxy-phenyl-acetone (12) is then reacted with (R)-α-methyl-benzyl-amine (13) to form the corresponding chiral imine (14), wherein said chiral imine (14) is then diastereoselectively reduced to (R,R)-N-phenyl-ethyl-3,4-dimethoxy-amphetamine (15) hydrochloride intermediate by means of a catalytic hydrogenation with Raney nickel with the intermediate (15) being then debenzylated by a further hydrogenation, thus yielding (R)-3,4-dimethoxy-amphetamine hydrochloride, according to the following reaction scheme: ##STR25##
Name
(R)-3,4-dimethoxy-amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[C@@H](C)N.Cl.COC1C=C(C=CC=1OC)C[C@@H](C)N.[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:37]=[CH:38][C:39]=1[O:40][CH3:41])[CH:35]=O.[N+:42]([CH2:45][CH3:46])([O-:44])=[O:43]>>[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:35]=[C:45]([N+:42]([O-:44])=[O:43])[CH3:46])[CH:37]=[CH:38][C:39]=1[O:40][CH3:41] |f:1.2|

Inputs

Step One
Name
(R)-3,4-dimethoxy-amphetamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C[C@H](N)C)C=CC1OC
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C(C[C@H](N)C)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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